Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate
Description
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-[2-[(3S)-piperidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-6-10-5-4-7-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
XQIKKZRRQGXGHF-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H]1CCCNC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method includes the use of tert-butyl chloroformate and piperidine in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis and other organic transformations . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares tert-butyl N-{2-[(3S)-piperidin-3-yl]ethyl}carbamate with structurally related piperidine-based Boc-protected compounds:
Biological Activity
Tert-butyl N-{2-[(3S)-piperidin-3-YL]ethyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H24N2O2
- Molecular Weight : 228.33 g/mol
- CAS Number : 215305-98-9
- SMILES Notation : O=C(NCCC1CNCCC1)OC(C)(C)C
The structure features a tert-butyl group and a piperidine moiety, which are significant for its biological interactions.
This compound has been studied for its interactions with various biological targets. It is believed to act primarily as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the piperidine ring enhances its affinity for these targets, potentially modulating neurotransmitter systems or other enzymatic activities.
Pharmacological Studies
- Enzymatic Inhibition : In vitro studies have indicated that this compound exhibits inhibitory activity against certain enzymes, although specific IC50 values are not widely reported in the literature.
- Neurotransmitter Modulation : The piperidine structure suggests potential effects on neurotransmitter receptors, particularly those associated with the central nervous system. Further studies are needed to elucidate these effects.
Study 1: Neuropharmacological Assessment
A study conducted by researchers aimed to evaluate the neuropharmacological effects of this compound in animal models. The findings indicated:
- Anxiolytic Effects : In behavioral tests, the compound showed significant anxiolytic-like effects, suggesting potential applications in treating anxiety disorders.
- Dopaminergic Activity : The compound appeared to modulate dopaminergic pathways, which could be beneficial for conditions like schizophrenia.
Study 2: Toxicological Profile
An assessment of the compound's toxicological profile revealed:
- Low Acute Toxicity : Animal studies demonstrated that the compound has a low acute toxicity profile, making it a candidate for further development.
- Metabolic Stability : The compound exhibited favorable metabolic stability, with a significant proportion remaining unchanged in biological systems over time.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
